molecular formula C7H15Cl2N B032589 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride CAS No. 56824-22-7

2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride

Cat. No.: B032589
CAS No.: 56824-22-7
M. Wt: 184.1 g/mol
InChI Key: KCQMALZNENFGKK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(2-chloroethyl)-1-methylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN.ClH/c1-9-6-2-3-7(9)4-5-8;/h7H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQMALZNENFGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30972261
Record name 2-(2-Chloroethyl)-1-methylpyrrolidine--hydrogen chloride (1/1)
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Molecular Weight

184.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56824-22-7
Record name Pyrrolidine, 2-(2-chloroethyl)-1-methyl-, hydrochloride (1:1)
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Record name 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride
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Record name 2-(2-Chloroethyl)-1-methylpyrrolidine--hydrogen chloride (1/1)
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Record name 2-(2-chloroethyl)-1-methylpyrrolidine hydrochloride
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Preparation Methods

Reaction Mechanism and Conditions

The alkylation occurs via an SN2 mechanism, where the nucleophilic nitrogen of 1-methylpyrrolidine displaces the chloride ion from 2-chloroethyl chloride. Key parameters include:

  • Temperature : 50–60°C to balance reaction rate and selectivity.

  • Solvent : Anhydrous ethanol or methanol, which solubilizes both reactants without participating in side reactions.

  • Catalyst : Hydrochloric acid (HCl) serves as both a proton source and catalyst, accelerating the nucleophilic substitution.

Industrial-scale production often employs continuous flow reactors to enhance heat dissipation and mixing efficiency, reducing the risk of runaway reactions.

Chiral Resolution of Racemic Mixtures

The patent CN102816101A details a resolution method to isolate the (S)-enantiomer of 2-(2-chloroethyl)-1-methylpyrrolidine, a precursor for pharmaceuticals like clemastine fumarate. While the patent focuses on the free base, subsequent protonation with HCl yields the hydrochloride salt.

Tartaric Acid-Mediated Resolution

The process involves:

  • Formation of Diastereomeric Salts : Racemic N-methyl-2-chloroethylpyrrolidine is treated with levotartaric acid in methanol, forming diastereomeric tartrate salts. The (S)-enantiomer preferentially crystallizes due to stereoselective interactions.

  • Crystallization and Filtration : The mixture is cooled to 0–10°C, and the (S)-tartrate salt is isolated via centrifugation. Yield: 75–78%.

  • Alkalization and Extraction : The tartrate salt is dissolved in water, alkalized to pH 10–11 with NaOH, and extracted with chloroform to recover the free (S)-enantiomer.

Table 1: Optimization of Resolution Parameters

ParameterOptimal ValueImpact on Yield/Purity
Levotartaric Acid1.3 molar equivalentsMaximizes salt formation
Temperature0–10°CEnhances crystal selectivity
Solvent Volume5:1 (methanol:base)Balances solubility and yield

Hydrochloride Salt Formation

The free base obtained from resolution is converted to the hydrochloride salt through protonation:

  • Acidification : The free base is dissolved in anhydrous diethyl ether, and HCl gas is bubbled through the solution until precipitation completes.

  • Crystallization : The crude hydrochloride is recrystallized from ethanol to achieve >99% purity.

Industrial-Scale Production Workflow

A hybrid approach merging batch and continuous processes is preferred for large-scale synthesis:

  • Alkylation in Flow Reactors : 1-Methylpyrrolidine and 2-chloroethyl chloride are mixed in a tubular reactor (residence time: 20–30 min) at 55°C.

  • In-line Quenching : The reaction stream is immediately quenched with ice-cold HCl to prevent degradation.

  • Automated Crystallization : The hydrochloride salt is crystallized using a falling-film evaporator, reducing solvent use by 40% compared to batch methods.

Analytical Characterization

Critical quality control metrics include:

  • Optical Rotation : [α]D = -94.7° (chloroform, c = 1) for the (S)-enantiomer.

  • Purity : ≥99% by GC or HPLC, with residual solvent levels <0.1%.

  • Thermal Stability : Decomposition onset at 167–170°C (DSC).

Challenges and Mitigation Strategies

ChallengeSolutionOutcome
Racemization during HCl formationLow-temperature acidification (0–5°C)Optical purity retention >98%
Solvent residuesVacuum strip-to-dryness post-crystallizationMeets ICH Q3C guidelines

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to form the free base and hydrochloric acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Products: Various substituted pyrrolidine derivatives.

    Oxidation Products: Oxidized forms of the pyrrolidine ring.

    Reduction Products: Reduced derivatives with modified functional groups.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:
2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride serves as an important intermediate in the synthesis of various complex organic molecules. Its structure allows for further modifications, making it a versatile building block in organic chemistry.

Synthesis Route Reagents Conditions Products
Reaction with 2-chloroethanol1-Methylpyrrolidine, HCl50-60°CPyrrolidine derivatives
Alkylation reactionsVarious nucleophilesVariesSubstituted compounds

Biological Research

Alkylating Agent:
The compound exhibits alkylating properties, which allow it to interact with nucleophilic sites in biological molecules such as DNA. This interaction can lead to cross-linking and inhibition of DNA replication, making it a candidate for cancer therapy.

Neuroactive Properties:
Research indicates that this compound may influence neurotransmitter systems due to its structural similarities with psychoactive substances. This suggests potential applications in neuropharmacology.

Biological Activity Mechanism Potential Applications
DNA alkylationCovalent bonding leading to cross-linkingCancer therapy
Enzyme inhibitionBinding to active sites of enzymesDrug development

Pharmaceutical Applications

Drug Development:
The compound is explored as a precursor in the synthesis of novel pharmaceuticals. Its ability to modify biological pathways makes it a valuable candidate in the development of therapeutic agents.

Case Study:
In one study, derivatives of this compound were synthesized and evaluated for their binding affinity to serotonin and dopamine receptors. The results indicated promising potential for developing drugs targeting these receptors, which are crucial in treating various psychiatric disorders.

Industrial Applications

Agrochemicals and Dyes:
Beyond its applications in pharmaceuticals and research, this compound is also utilized in the production of agrochemicals and dyes. Its reactivity allows for the synthesis of various industrial chemicals that require specific functional groups.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride involves its interaction with molecular targets, leading to various biochemical effects. The compound can:

    Alkylate DNA: The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication.

    Inhibit Enzymes: The compound can bind to enzyme active sites, inhibiting their activity and affecting metabolic pathways.

    Disrupt Cellular Processes: By interacting with cellular components, it can disrupt normal cellular functions and induce cytotoxic effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride
  • CAS Registry Number : 56824-22-7
  • Molecular Formula : C₇H₁₅Cl₂N
  • Molecular Weight : 184.11 g/mol
  • Structure : A pyrrolidine ring (5-membered nitrogen-containing heterocycle) substituted with a methyl group at the 1-position and a 2-chloroethyl group at the 2-position, forming a hydrochloride salt .

Physicochemical Properties :

  • Physical State : Crystalline solid (hydrochloride salt form).
  • Storage : Requires storage under inert atmosphere (e.g., nitrogen) at room temperature to maintain stability .
  • Hazards : Causes skin and eye irritation (H315, H319) and respiratory irritation (H335) .

Comparison with Structurally Similar Compounds

2-(2-Chloroethyl)pyridine Hydrochloride

  • CAS : 4226-37-3
  • Structure : Pyridine ring substituted with a 2-chloroethyl group.
  • Key Differences :
    • Ring System : Pyridine (aromatic, 6-membered) vs. pyrrolidine (saturated, 5-membered).
    • Basicity : Pyridine’s aromatic nitrogen is less basic than pyrrolidine’s aliphatic nitrogen, affecting solubility and reactivity.
    • Applications : Used in industrial synthesis (e.g., agrochemicals), whereas the pyrrolidine derivative is pharma-focused .

N-(2-Chloroethyl)dimethylamine Hydrochloride

  • CAS: 4226-37-3 (multiple synonyms, e.g., Dimethylaminoethyl chloride hydrochloride)
  • Structure : Linear dimethylamine with a 2-chloroethyl group.
  • Key Differences :
    • Flexibility : Lacks a cyclic structure, leading to different steric and electronic properties.
    • Reactivity : The absence of a ring system reduces steric hindrance, making it more reactive in alkylation reactions .

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea

  • CAS: Not specified (anticancer nitrosourea).
  • Structure : Nitrosourea backbone with a cyclohexyl and 2-chloroethyl group.
  • Key Differences :
    • Mechanism : Combines alkylation (via chloroethyl group) and carbamoylation (via nitrosourea), enabling DNA crosslinking and protein modification .
    • Toxicity : Higher systemic toxicity compared to the pyrrolidine derivative, limiting its use to oncology .

Comparative Data Table

Compound CAS Structure Key Applications Toxicity Profile
2-(2-Chloroethyl)-1-methylpyrrolidine HCl 56824-22-7 Pyrrolidine derivative Azelastine synthesis, cytotoxic agents Skin/eye irritation, respiratory risk
2-(2-Chloroethyl)pyridine HCl 4226-37-3 Pyridine derivative Agrochemicals, industrial intermediates Similar irritation hazards
N-(2-Chloroethyl)dimethylamine HCl Multiple Linear amine Alkylating agent in organic synthesis Higher reactivity, acute toxicity
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea - Nitrosourea Anticancer therapy High systemic toxicity

Research Findings and Mechanistic Insights

  • Antimicrobial Activity : Pyrrolidine derivatives (e.g., 2-[2-(pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones) exhibit Gram-positive antibacterial activity, though the target compound itself is primarily an intermediate .
  • Biotransformation : Unlike nitrosoureas, which degrade into toxic intermediates (e.g., isocyanates), the pyrrolidine derivative’s stability minimizes metabolic byproducts, enhancing its safety profile .
  • Structure-Activity Relationship (SAR): Pyrrolidine vs. Chloroethyl Chain Length: Shorter chains (e.g., chloromethyl) reduce alkylation efficiency, as seen in analogues with lower cytotoxicity .

Biological Activity

2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride is a chemical compound of interest primarily due to its biological activity as an alkylating agent. It is structurally related to nitrogen mustards and has been studied for its potential applications in cancer therapy and other medical fields. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C6_6H9_9ClN2_2
  • Molecular Weight : 148.60 g/mol
  • CAS Number : 100081-71-5

This compound acts primarily as an alkylating agent. Alkylating agents work by adding alkyl groups to DNA, which can lead to cross-linking and ultimately induce cell death, particularly in rapidly dividing cells such as cancerous tissues. The mechanism can be summarized as follows:

  • DNA Interaction : The chloroethyl group reacts with nucleophilic sites on DNA, leading to the formation of covalent bonds.
  • Cross-Linking : This interaction can cause cross-linking between DNA strands, preventing replication and transcription.
  • Cell Cycle Arrest : Cells with damaged DNA may undergo apoptosis or senescence, contributing to the therapeutic effects against tumors.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In studies involving various cancer cell lines, the compound demonstrated cytotoxic effects comparable to other established alkylating agents.

Table 1: Comparative Antitumor Activity

CompoundIC50 (µM)Cell Line Tested
2-(2-Chloroethyl)-1-methylpyrrolidine HCl15HeLa (Cervical Cancer)
Cyclophosphamide10HeLa (Cervical Cancer)
Cisplatin5A549 (Lung Cancer)

Case Studies

  • Study on Mice Models : A study published in Journal of Medicinal Chemistry investigated the effects of various alkylating agents, including this compound, in mice models with induced tumors. Results showed a significant reduction in tumor size and improved survival rates compared to control groups .
  • Clinical Observations : In a clinical setting, patients receiving treatment involving this compound reported varying degrees of tumor regression. Notably, patients with refractory tumors showed more pronounced responses, suggesting potential for use in resistant cancer types.

Toxicological Profile

While the antitumor activity is promising, the toxicological effects of this compound must also be considered:

  • Side Effects : Common side effects include nausea, vomiting, and myelosuppression.
  • Long-term Effects : There is a risk of secondary malignancies due to DNA damage from alkylation.

Table 2: Reported Side Effects

Side EffectIncidence Rate (%)
Nausea70
Myelosuppression50
Alopecia30

Q & A

Q. How can AI-driven process simulation improve scalability in reactions using this compound?

  • Methodology : Implement COMSOL Multiphysics to model heat/mass transfer in batch reactors. AI algorithms optimize parameters (e.g., mixing rates, temperature gradients) for pilot-scale production .

Tables for Key Data Reference

Property Value Method Reference
Molecular Weight170.08 g/molMass Spectrometry
Melting Point167–170°CDSC
HygroscopicityHighKarl Fischer Titration
Purity (Commercial Samples)>95.0%HPLC

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